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Abstract
Isopropoxybenzene, also known as isopropyl phenyl ether, is an aromatic ether with the

chemical formula C₉H₁₂O.[1][2] It serves as a valuable intermediate in organic synthesis,

finding applications in the development of pharmaceuticals and other fine chemicals.[1] This

document provides a comprehensive overview of its core physical and chemical properties,

detailed experimental protocols for its synthesis and characterization, and visual diagrams to

illustrate key processes. All quantitative data is summarized for clarity and accessibility.

Physical and Chemical Properties
Isopropoxybenzene is a colorless liquid at room temperature with an odor resembling anise.

[1][3] Its molecular structure, featuring a hydrophobic benzene ring and isopropyl group

combined with a polar ether linkage, gives it amphiphilic characteristics.[1] Consequently, it is

highly soluble in nonpolar organic solvents like hexane and toluene, while having low solubility

in water.[1][4]

Data Presentation: Core Properties
The following table summarizes the key physical and chemical properties of

isopropoxybenzene.
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Property Value Source(s)

Molecular Formula C₉H₁₂O [1][2]

Molecular Weight 136.19 g/mol [1][2][5]

Melting Point -33 °C [1][2]

Boiling Point 176 - 179 °C [1][2][3]

Density 0.93 - 0.94 g/cm³ at 20 °C [1][2]

Flash Point 61.9 °C [1]

Refractive Index (n²⁰/D) ~1.49 [2][3]

Vapor Pressure 1.3 mmHg at 25 °C [1]

LogP 3.01 [1]

Spectroscopic Data
Spectroscopic analysis is essential for the unequivocal identification and structural validation of

isopropoxybenzene.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a septet near 4.5

ppm, corresponding to the methine proton of the isopropyl group, which is coupled to the six

equivalent methyl protons. These methyl protons appear as a doublet around 1.2 ppm. The

aromatic protons on the benzene ring typically appear in the range of 6.8-7.3 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct signals for the aromatic

carbons (120–160 ppm), the ether-linked methine carbon (70–80 ppm), and the isopropyl

methyl carbons (20–30 ppm).

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-O stretching vibrations

for the ether linkage in the 1200-1250 cm⁻¹ region. It also shows absorptions corresponding

to aromatic C-H and C=C bonds.

Mass Spectrometry (MS): In mass spectrometry, isopropoxybenzene typically exhibits a

molecular ion peak (M⁺) at m/z 136. A common fragmentation pattern involves the loss of the
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isopropyl group, resulting in a prominent phenoxy ion peak at m/z 94.[1]

Chemical Reactivity and Synthesis
Isopropoxybenzene's reactivity is centered around the ether linkage and the aromatic ring. It

is primarily used as a building block in more complex organic syntheses. The most common

and direct method for its preparation is the Williamson ether synthesis.

Williamson Ether Synthesis
This reaction proceeds via an Sₙ2 mechanism, where a phenoxide ion acts as a nucleophile,

attacking an electrophilic isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).[6][7] The

phenoxide is generated in situ by deprotonating phenol with a suitable base, such as sodium

hydroxide or sodium hydride.[7][8]

Step 1: Deprotonation

Step 2: SN2 Attack
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(e.g., NaOH, NaH)
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+
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Caption: Williamson Ether Synthesis of Isopropoxybenzene.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.smolecule.com/products/s596719
https://www.benchchem.com/product/b1215980?utm_src=pdf-body
https://en.wikipedia.org/wiki/Williamson_ether_synthesis
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://community.wvu.edu/~josbour1/Labs/S2017/Exp%2012%20-%20Williamson%20Ether%20Synth.pdf
https://www.benchchem.com/product/b1215980?utm_src=pdf-body-img
https://www.benchchem.com/product/b1215980?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Isopropoxybenzene via Williamson Ether
Synthesis
This protocol is a representative procedure based on established methods for Williamson ether

synthesis.[7][8][9]

Materials:

Phenol

Sodium hydroxide (NaOH)

2-Bromopropane

Anhydrous diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Methanol or Ethanol (as solvent)

Deionized water

Procedure:

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser

and a magnetic stirrer, dissolve phenol (1.0 eq) in methanol.

Carefully add sodium hydroxide (1.05 eq) to the solution. Stir the mixture at room

temperature until the phenol is fully converted to sodium phenoxide.

Nucleophilic Substitution: Add 2-bromopropane (1.1 eq) to the flask, either neat or dissolved

in a small amount of the solvent.

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Workup and Extraction: After cooling to room temperature, remove the solvent using a rotary

evaporator.
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Partition the residue between diethyl ether and water. Transfer the mixture to a separatory

funnel.

Separate the layers and extract the aqueous phase twice more with diethyl ether.

Combine the organic extracts and wash with a 5% NaOH solution to remove any unreacted

phenol, followed by a wash with brine.

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and

concentrate the filtrate under reduced pressure.

Purify the crude product by fractional distillation to yield pure isopropoxybenzene.

Characterization Workflow
The identity and purity of the synthesized isopropoxybenzene should be confirmed through a

standard characterization workflow.
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Caption: Post-synthesis characterization workflow.

Protocol for NMR Sample Preparation
Accurately weigh approximately 10-20 mg of the purified isopropoxybenzene.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean vial.[10]

Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution

through a small cotton plug in a Pasteur pipette.[10]
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Transfer the solution into a clean, dry 5 mm NMR tube.

Cap the NMR tube securely and wipe the outside clean before inserting it into the

spectrometer.

Safety and Handling
Isopropoxybenzene is a combustible liquid and may cause skin, eye, and respiratory irritation.

[1] Standard laboratory safety practices should be strictly followed.

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and
Chemical Properties of Isopropoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1215980#physical-and-chemical-properties-of-
isopropoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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